molecular formula C23H27NO3 B14218500 Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester CAS No. 568588-39-6

Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester

Cat. No.: B14218500
CAS No.: 568588-39-6
M. Wt: 365.5 g/mol
InChI Key: YWXAPAMCMUDQJF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester is a complex organic compound with a molecular structure that includes benzoic acid, isoxazole, and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and a β-keto ester. The pentyl group is introduced through alkylation reactions. The final esterification step involves the reaction of the isoxazole derivative with benzoic acid and 4-ethylphenol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the isoxazole ring to a more saturated structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester involves its interaction with specific molecular targets. The isoxazole ring and ester groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities but differ in their ester groups.

    Isoxazole derivatives: Compounds such as 3-isoxazolecarboxylic acid and 5-methylisoxazole have similar ring structures but different substituents.

Uniqueness

Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester is unique due to its combination of benzoic acid, isoxazole, and ethylphenyl groups

Properties

CAS No.

568588-39-6

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

(4-ethylphenyl) 4-(5-pentyl-4,5-dihydro-1,2-oxazol-3-yl)benzoate

InChI

InChI=1S/C23H27NO3/c1-3-5-6-7-21-16-22(24-27-21)18-10-12-19(13-11-18)23(25)26-20-14-8-17(4-2)9-15-20/h8-15,21H,3-7,16H2,1-2H3

InChI Key

YWXAPAMCMUDQJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(=NO1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC

Origin of Product

United States

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